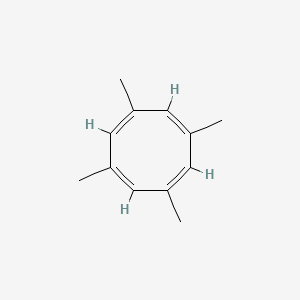

1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene is an organic compound with the molecular formula C12H16. It is a derivative of cyclooctatetraene, where four hydrogen atoms are replaced by methyl groups. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene can be synthesized through several methods. One common approach involves the methylation of cyclooctatetraene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar methylation reactions but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of hydrogenated derivatives.

Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1,3,5,7-tetramethyl-1,3,5,7-cyclooctatetraene involves its interaction with various molecular targets. Its unique electronic structure allows it to participate in electron transfer reactions, making it a valuable component in redox chemistry. The pathways involved include the formation of stable complexes with metal ions and the facilitation of catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Cyclooctatetraene: The parent compound without methyl substitutions.

1,3,5,7-Tetramethylcyclooctane: A fully saturated derivative.

1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene derivatives: Compounds with additional functional groups.

Uniqueness

This compound is unique due to its combination of methyl groups and conjugated double bonds, which confer distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-methylated counterpart, cyclooctatetraene. Its ability to form stable complexes with metals also sets it apart from similar compounds.

Biological Activity

1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene (TMCOT) is a polycyclic hydrocarbon with the molecular formula C12H16 and a molecular weight of approximately 160.26 g/mol. This compound is a derivative of cyclooctatetraene and has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of TMCOT, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16

- Molecular Weight : 160.26 g/mol

- CAS Registry Number : 29212-88-2

- InChIKey : XKORXPJTRSPQHR-LQFMGKRFSA-N

Biological Activity Overview

The biological activity of TMCOT has been explored in various studies, revealing its potential as an anti-cancer agent and an antioxidant. The compound's structure allows it to interact with biological membranes and cellular components effectively.

- Antioxidant Activity : TMCOT exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may contribute to its protective effects against cellular damage.

- Anti-cancer Properties : Preliminary studies suggest that TMCOT can inhibit the proliferation of certain cancer cell lines. The mechanism appears to be linked to the induction of apoptosis in malignant cells.

Table 1: Summary of Biological Studies on TMCOT

Detailed Findings

-

Antioxidant Studies :

- A study conducted by researchers demonstrated that TMCOT significantly reduced oxidative stress markers in cultured cells. The compound's ability to donate electrons effectively neutralizes reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

-

Anti-Cancer Research :

- In vitro experiments showed that TMCOT inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The concentration-dependent effect indicated a promising therapeutic index for further exploration.

-

Membrane Interaction Studies :

- Research indicated that TMCOT could integrate into lipid bilayers, affecting membrane fluidity. This property may enhance its bioavailability and efficacy as a drug candidate.

Properties

Molecular Formula |

C12H16 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

(1Z,3Z,5Z,7Z)-1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene |

InChI |

InChI=1S/C12H16/c1-9-5-10(2)7-12(4)8-11(3)6-9/h5-8H,1-4H3/b9-5-,9-6?,10-5?,10-7-,11-6-,11-8?,12-7?,12-8- |

InChI Key |

XKORXPJTRSPQHR-JGXACBOJSA-N |

Isomeric SMILES |

C/C/1=C/C(=C\C(=C/C(=C1)/C)\C)/C |

Canonical SMILES |

CC1=CC(=CC(=CC(=C1)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.